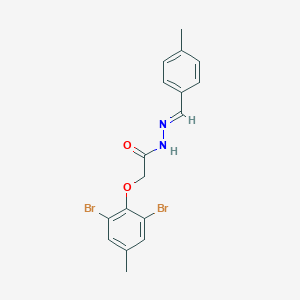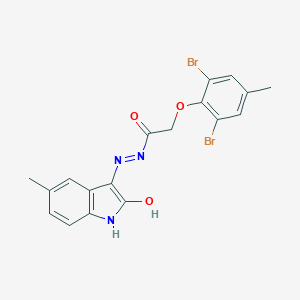![molecular formula C26H28ClN3O4S B386894 N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386894.png)
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxybenzylidene group, a hydrazino group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 2-butoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as 2-oxoethyl chloride, under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide
- N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide
Uniqueness
The uniqueness of N-({N'-[(E)-(2-BUTOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLORO-4-METHYLPHENYL)BENZENESULFONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H28ClN3O4S |
|---|---|
Molecular Weight |
514g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-(2-butoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28ClN3O4S/c1-3-4-16-34-25-13-9-8-10-21(25)18-28-29-26(31)19-30(22-15-14-20(2)24(27)17-22)35(32,33)23-11-6-5-7-12-23/h5-15,17-18H,3-4,16,19H2,1-2H3,(H,29,31)/b28-18+ |
InChI Key |
OOKLGDMOWHXFHE-MTDXEUNCSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)amine](/img/structure/B386813.png)
![2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B386814.png)
![N-(1-adamantyl)-3-[([1,1'-biphenyl]-4-ylacetyl)hydrazono]butanamide](/img/structure/B386815.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-iodobenzylidene)amine](/img/structure/B386819.png)
![4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B386822.png)

![N'-[2-(allyloxy)benzylidene]-2-methylpropanohydrazide](/img/structure/B386825.png)

![(5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B386828.png)
![2-{[(2-Methyl-5-nitrophenyl)imino]methyl}-4-nitrophenol](/img/structure/B386831.png)

![2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-N-cyclopentyl-2-oxoacetamide](/img/structure/B386834.png)
